1,3-Dipalmitoyl-2-eicosapentaenoyl-rac-glycerol
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Overview
Description
1,3-Dipalmitoyl-2-Eicosapentaenoyl-rac-glycerol: is a triacylglycerol that contains palmitic acid at the sn-1 and sn-3 positions and eicosapentaenoic acid at the sn-2 position . This compound is known for its role in decreasing hepatic triacylglycerol levels when administered in dietary forms . It is primarily used in scientific research and is not intended for human consumption .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dipalmitoyl-2-Eicosapentaenoyl-rac-glycerol can be synthesized through esterification reactions involving palmitic acid and eicosapentaenoic acid. The process typically involves the use of catalysts and specific reaction conditions to ensure the correct positioning of the fatty acids on the glycerol backbone .
Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes. The reaction conditions are optimized for yield and purity, often involving high temperatures and pressures, as well as the use of solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dipalmitoyl-2-Eicosapentaenoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidative products.
Reduction: Reduction reactions can modify the double bonds present in the eicosapentaenoic acid moiety.
Substitution: Substitution reactions can occur at the ester linkages, leading to the formation of different triacylglycerol derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen, ozone, and hydrogen peroxide.
Reduction: Reagents such as hydrogen gas and metal catalysts (e.g., palladium) are used.
Substitution: Acid or base catalysts are often employed to facilitate substitution reactions.
Major Products:
Oxidation: Peroxides and hydroxylated derivatives.
Reduction: Saturated fatty acid derivatives.
Substitution: Various triacylglycerol derivatives depending on the substituent introduced.
Scientific Research Applications
1,3-Dipalmitoyl-2-Eicosapentaenoyl-rac-glycerol has several scientific research applications:
Chemistry: Used as a model compound to study lipid oxidation and esterification reactions.
Medicine: Explored for its potential therapeutic effects in metabolic disorders and cardiovascular diseases.
Industry: Utilized in the formulation of specialized dietary supplements and functional foods.
Mechanism of Action
The mechanism by which 1,3-Dipalmitoyl-2-Eicosapentaenoyl-rac-glycerol exerts its effects involves its incorporation into cellular lipid pools. It influences lipid metabolism by modulating the activity of enzymes involved in triacylglycerol synthesis and degradation. The eicosapentaenoic acid moiety is known to have anti-inflammatory properties, which may contribute to its beneficial effects on hepatic lipid levels .
Comparison with Similar Compounds
- 1,3-Dipalmitoyl-2-Arachidonoyl-sn-glycerol
- 1,2-Dipalmitoyl-rac-glycerol
- 1,3-Dioleoyl-2-Palmitoyl Glycerol
Comparison: 1,3-Dipalmitoyl-2-Eicosapentaenoyl-rac-glycerol is unique due to the presence of eicosapentaenoic acid at the sn-2 position, which imparts specific biological activities such as anti-inflammatory effects. In contrast, other similar compounds like 1,3-Dipalmitoyl-2-Arachidonoyl-sn-glycerol and 1,2-Dipalmitoyl-rac-glycerol contain different fatty acids, leading to variations in their biological activities and applications .
Properties
Molecular Formula |
C55H96O6 |
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Molecular Weight |
853.3 g/mol |
IUPAC Name |
1,3-di(hexadecanoyloxy)propan-2-yl icosa-2,4,6,8,10-pentaenoate |
InChI |
InChI=1S/C55H96O6/c1-4-7-10-13-16-19-22-25-26-27-28-31-34-37-40-43-46-49-55(58)61-52(50-59-53(56)47-44-41-38-35-32-29-23-20-17-14-11-8-5-2)51-60-54(57)48-45-42-39-36-33-30-24-21-18-15-12-9-6-3/h26-28,31,34,37,40,43,46,49,52H,4-25,29-30,32-33,35-36,38-39,41-42,44-45,47-48,50-51H2,1-3H3 |
InChI Key |
ZFUYXJXXBLBDDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)C=CC=CC=CC=CC=CCCCCCCCCC |
Origin of Product |
United States |
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